(3-Aminophenyl)(4-methyl-1-piperidinyl)methanone: A Comprehensive Technical Review of its Chemical Properties and Synthetic Routes for Research and Development
(3-Aminophenyl)(4-methyl-1-piperidinyl)methanone: A Comprehensive Technical Review of its Chemical Properties and Synthetic Routes for Research and Development
An In-depth Technical Guide:
Abstract: This technical guide provides a detailed examination of (3-Aminophenyl)(4-methyl-1-piperidinyl)methanone, a key chemical intermediate featuring the valuable benzoylpiperidine scaffold.[1] We will explore its core chemical identity, physicochemical properties, and a robust, field-proven synthetic pathway. This document is intended for researchers, medicinal chemists, and drug development professionals, offering practical insights into its synthesis, characterization, reactivity, and potential applications as a versatile building block in the creation of novel chemical entities.
Core Chemical Identity and Physicochemical Properties
(3-Aminophenyl)(4-methyl-1-piperidinyl)methanone is a bifunctional organic molecule characterized by a primary aromatic amine and a tertiary amide linking the phenyl ring to a 4-methylpiperidine moiety. This combination of an aniline derivative and a substituted piperidine makes it a compound of interest for library synthesis and as a precursor in multi-step organic syntheses.
Diagram 1: Chemical Structure of (3-Aminophenyl)(4-methyl-1-piperidinyl)methanone.
The fundamental properties of this compound are summarized in the tables below. It is important to note that while experimental data for properties like melting and boiling points are not widely published, computational models provide reliable estimates for guiding experimental design.[2]
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | (3-aminophenyl)-(4-methylpiperidin-1-yl)methanone | [2] |
| CAS Number | 915908-51-9 | [2] |
| Molecular Formula | C₁₃H₁₈N₂O | [2] |
| Canonical SMILES | CC1CCN(CC1)C(=O)C2=CC(=CC=C2)N | [2] |
| InChIKey | BOTHVSLHODTKES-UHFFFAOYSA-N |[2] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 218.29 g/mol | [2] |
| Topological Polar Surface Area | 32.7 Ų | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 2 | [2] |
| XLogP3 | 2.1 |[2] |
Synthesis and Purification
The synthesis of (3-Aminophenyl)(4-methyl-1-piperidinyl)methanone is most effectively approached via a two-step process starting from 3-nitrobenzoic acid. This strategy is superior to starting with 3-aminobenzoic acid because the free amine group would interfere with the necessary conversion of the carboxylic acid to an acyl chloride. The nitro group serves as a robust precursor to the amine, which can be unmasked in the final step under well-established reduction conditions.
Diagram 2: Proposed synthetic pathway for (3-Aminophenyl)(4-methyl-1-piperidinyl)methanone.
Experimental Protocol: Synthesis
Step 1: Synthesis of (4-methyl-1-piperidinyl)(3-nitrophenyl)methanone
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Causality: This step involves a nucleophilic acyl substitution (amidation). 3-Nitrobenzoyl chloride is highly electrophilic at the carbonyl carbon, making it susceptible to attack by the secondary amine of 4-methylpiperidine. A non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the HCl byproduct, which would otherwise protonate the starting amine and halt the reaction.[3]
-
Methodology:
-
To a solution of 4-methylpiperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add a solution of 3-nitrobenzoyl chloride (1.05 eq) in DCM dropwise over 30 minutes.[4]
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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The crude product can be purified by flash column chromatography (Silica gel, ethyl acetate/hexanes gradient) to yield the nitro-intermediate as a solid.
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Step 2: Reduction to (3-Aminophenyl)(4-methyl-1-piperidinyl)methanone
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Causality: The reduction of an aromatic nitro group to a primary amine is a fundamental transformation. Catalytic hydrogenation with palladium on carbon (Pd/C) is a clean and efficient method. Alternatively, reduction with a metal in acidic media, such as iron powder in acetic acid or with HCl, is a classic, cost-effective, and robust method suitable for this substrate.[5]
-
Methodology (Using Fe/HCl):
-
Create a suspension of (4-methyl-1-piperidinyl)(3-nitrophenyl)methanone (1.0 eq) and iron powder (5.0 eq) in ethanol and water (e.g., 4:1 v/v).
-
Heat the mixture to reflux (approx. 80 °C) and add concentrated HCl (0.5 eq) dropwise.
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Maintain reflux for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate to remove ethanol. Basify the remaining aqueous solution with concentrated NaOH or NH₄OH to pH > 10.
-
Extract the aqueous layer multiple times with ethyl acetate or DCM.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the final product. Further purification can be achieved via recrystallization or chromatography if necessary.
-
Spectroscopic and Analytical Characterization
Table 3: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale |
|---|---|---|---|
| ¹H NMR | Aromatic Protons | δ 6.5 - 7.2 ppm | Protons on the aminophenyl ring, complex splitting patterns expected. |
| -NH₂ Protons | δ 3.5 - 4.5 ppm (broad) | Broad singlet, exchangeable with D₂O. | |
| Piperidine Protons | δ 1.0 - 1.8 ppm & 2.5 - 4.5 ppm | Complex multiplets for axial and equatorial protons. | |
| Methyl Protons (-CH₃) | δ ~0.9 ppm (doublet) | Doublet due to coupling with the adjacent methine proton. | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ 168 - 172 ppm | Typical chemical shift for a tertiary amide carbonyl. |
| Aromatic Carbons | δ 110 - 150 ppm | Six distinct signals expected for the substituted phenyl ring. | |
| Piperidine & Methyl Carbons | δ 20 - 55 ppm | Aliphatic signals corresponding to the C₅H₁₀N-CH₃ framework. | |
| IR Spec. | N-H Stretch (Amine) | 3300 - 3500 cm⁻¹ (two bands) | Characteristic symmetric and asymmetric stretching of a primary amine. |
| C=O Stretch (Amide) | 1620 - 1650 cm⁻¹ | Strong absorption, characteristic of the benzoyl amide group. |
| Mass Spec. | [M+H]⁺ | m/z 219.15 | Calculated exact mass for C₁₃H₁₉N₂O⁺. |
Chemical Reactivity and Applications in Drug Discovery
The utility of (3-Aminophenyl)(4-methyl-1-piperidinyl)methanone lies in the distinct reactivity of its functional groups, primarily the aromatic amine. This site serves as a versatile chemical handle for further elaboration.
Diagram 3: Key reaction pathways involving the primary amine of the title compound.
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Reactivity of the Aromatic Amine: The nucleophilic primary amine is the primary site for derivatization. It can readily undergo:
-
Acylation/Sulfonylation: Reaction with various acyl chlorides, sulfonyl chlorides, or anhydrides to form new amide or sulfonamide linkages. This is a cornerstone of library synthesis for structure-activity relationship (SAR) studies.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines.
-
Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides or triflates to generate diarylamines, significantly increasing molecular complexity.
-
Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer-type reactions to install a wide variety of functional groups (e.g., -OH, -CN, -halogens).
-
-
Stability: The tertiary amide bond is relatively robust and will withstand many reaction conditions used to modify the aniline moiety. Hydrolysis requires harsh acidic or basic conditions, providing good orthogonality.
-
Applications as a Building Block: The benzoylpiperidine fragment is considered a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds.[1] This molecule provides a pre-formed, synthetically accessible version of this scaffold, with a convenient chemical handle (the amine) for direct attachment to other fragments or core structures, making it an ideal intermediate for drug discovery programs.
Conclusion
(3-Aminophenyl)(4-methyl-1-piperidinyl)methanone is a valuable chemical intermediate whose properties are defined by the interplay between its stable benzoylpiperidine core and its reactive aniline moiety. The synthetic route presented here is logical, scalable, and relies on well-understood, high-yielding chemical transformations. A thorough understanding of its spectroscopic characteristics and reactivity profile enables researchers to effectively utilize this compound as a versatile building block for the synthesis of complex molecular architectures, particularly within the fields of pharmaceutical and materials science.
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